2-Amino-4-cyclohexylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-4-cyclohexylbenzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2 |
InChI Key |
XQLXBTYQALYMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)C#N)N |
Origin of Product |
United States |
Structural and Electronic Considerations of 2 Amino 4 Cyclohexylbenzonitrile
Conformational Analysis of the Cyclohexyl Moiety
The six-membered cyclohexane (B81311) ring is not a flat hexagon. youtube.com To avoid the strain associated with a planar arrangement, it adopts a three-dimensional, puckered shape.
The most stable arrangement for a cyclohexane ring is the "chair" conformation. wikipedia.org This conformation minimizes both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent C-H bonds are staggered. youtube.com In this conformation, the hydrogen atoms (or any substituents) attached to the ring carbons occupy two distinct types of positions: axial and equatorial. youtube.com
Axial positions are perpendicular to the general plane of the ring, pointing straight up or down. youtube.com
Equatorial positions point out from the "equator" of the ring, roughly within the plane. youtube.com
When a substituent is attached to the cyclohexane ring, as in the case of the 2-amino-benzonitrile group, it can occupy either an axial or an equatorial position. The two resulting chair conformations are not equally stable. libretexts.org The conformation where the bulky substituent occupies an equatorial position is significantly more stable. libretexts.orgmasterorganicchemistry.com This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are unfavorable repulsions between a substituent in the axial position and the axial hydrogens on the third carbon atoms away. youtube.com Therefore, for 2-Amino-4-cyclohexylbenzonitrile, the conformation where the benzonitrile (B105546) moiety is in the equatorial position is the predominant and more stable one. libretexts.orgmasterorganicchemistry.com
| Conformer Feature | Axial Substituent | Equatorial Substituent |
| Relative Position | Perpendicular to the ring's plane | Radiating from the ring's "equator" |
| Steric Strain | High (due to 1,3-diaxial interactions) youtube.com | Low libretexts.org |
| Stability | Less stable libretexts.org | More stable libretexts.org |
| Predominance | Minor conformer | Major conformer masterorganicchemistry.com |
The two chair conformations of a substituted cyclohexane are in rapid equilibrium at room temperature through a process known as a "ring flip" or "chair-flipping". wikipedia.orgmasterorganicchemistry.com During this interconversion, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com Although the two chair forms of cyclohexane itself are identical in energy, for a substituted cyclohexane like this compound, the two conformers (substituent-axial vs. substituent-equatorial) are not energetically equivalent. wikipedia.orglibretexts.org The energy difference between the two states dictates their relative populations at equilibrium, with the lower-energy equatorial conformer being heavily favored. masterorganicchemistry.com The conversion process involves passing through higher-energy intermediate conformations, such as the "half-chair" and "boat" conformations, resulting in an energy barrier to inversion. wikipedia.org For a typical monosubstituted cyclohexane, this activation barrier is around 10 kcal/mol. masterorganicchemistry.com
Electronic Structure and Reactivity of the Benzonitrile Core
The benzonitrile portion of the molecule, consisting of a benzene (B151609) ring substituted with an amino (-NH2) group and a nitrile (-C≡N) group, is the center of its electronic activity.
The benzene ring at the core of the molecule is aromatic. This means it possesses a cyclic, planar structure with a continuous ring of p-orbitals containing 6 π-electrons. This arrangement leads to significant electron delocalization, where the π-electrons are shared over the entire ring rather than being confined to individual double bonds. researchgate.net This delocalization is the source of the high stability of aromatic compounds. researchgate.net The presence of substituents on the benzene ring can influence its aromaticity. bohrium.com Studies on substituted benzenes show that both electron-donating and electron-withdrawing groups can cause distortions in the ring's geometry, slightly decreasing aromaticity compared to unsubstituted benzene. bohrium.com
The carbon-nitrogen triple bond (C≡N) of the nitrile group is a key feature of the molecule's electronic landscape. Due to the significant difference in electronegativity between nitrogen (3.04) and carbon (2.55), this bond is strongly polarized towards the nitrogen atom. wikipedia.org This polarization creates a large dipole moment, with a partial negative charge (δ-) on the nitrogen and a partial positive charge (δ+) on the carbon atom. wikipedia.orglibretexts.org The C≡N triple bond is more polar than a C=N double bond or a C-N single bond because the polarity increases with the number of shared electron pairs. brainly.com This high degree of polarity makes the nitrile carbon atom electrophilic, meaning it is susceptible to attack by nucleophiles.
| Bond Type | Bond Length (pm) | Polarity |
| C-N (amines) | 147.9 | Less Polar |
| C=N (imines) | ~135 | Moderately Polar |
| C≡N (nitriles) | 115.8 | Highly Polar wikipedia.org |
Amino Group (-NH2): The nitrogen atom of the amino group has a lone pair of electrons that it can donate into the aromatic ring through resonance. libretexts.org This makes the amino group a powerful activating group, meaning it increases the ring's reactivity towards electrophiles. It is an ortho, para director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org
Nitrile Group (-C≡N): The nitrile group is an electron-withdrawing group due to the high electronegativity of nitrogen. It deactivates the aromatic ring, making it less reactive towards electrophiles. The nitrile group is a meta director. libretexts.org
Cyclohexyl Group (-C6H11): Alkyl groups like cyclohexyl are generally considered to be weakly electron-donating through an inductive effect. They are activating groups and ortho, para directors.
Electronic and Steric Effects of the Amino Group
The amino group (-NH₂) is a powerful modulator of the electronic environment of the aromatic ring and a significant contributor to the steric factors around its point of attachment.
The basicity of an arylamine is largely determined by the availability of the nitrogen's lone pair of electrons for protonation. In this compound, the amino group's basicity is influenced by several competing factors. Generally, arylamines are significantly weaker bases than aliphatic amines. libretexts.orgyoutube.com This is because the nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability to accept a proton. libretexts.org For aniline (B41778), the pKa of its conjugate acid is about 4.6, whereas for simple alkylamines, it is in the range of 10-11. pressbooks.pub
In the case of this compound, two main electronic effects from the other substituents modify the basicity relative to aniline. The cyclohexyl group at the para position is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). libretexts.orglibretexts.org This effect increases the electron density on the aromatic ring, which in turn slightly increases the electron density on the amino nitrogen, making it more basic than aniline.
Conversely, the nitrile group (-CN) at the meta position relative to the amino group is strongly electron-withdrawing through both a strong inductive effect (-I) and a resonance effect (-M). However, due to its meta position, the resonance-withdrawing effect on the amino group is minimized. The primary influence of the nitrile group on the amino group's basicity is its strong inductive electron withdrawal, which decreases the electron density on the ring and, consequently, on the nitrogen atom. This effect significantly reduces the basicity of the amino group.
Comparing this to p-aminobenzonitrile, where the electron-withdrawing nitrile group is directly in conjugation with the amino group, the delocalization of the nitrogen lone pair is even more pronounced, making it a very weak base. libretexts.org In this compound, the nitrile group's deactivating inductive effect likely outweighs the activating inductive effect of the cyclohexyl group, resulting in the amino group being less basic than aniline but potentially more basic than 3-aminobenzonitrile (B145674) due to the presence of the electron-donating cyclohexyl group.
The nucleophilicity of the amino nitrogen generally correlates with its basicity. Therefore, the amino group in this compound is expected to be a moderate nucleophile, less so than simple alkylamines or aniline, due to the electron-withdrawing nature of the nitrile group.
Table 1: Comparison of Conjugate Acid pKa Values for Substituted Anilines
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Methylamine | ~10.6 | libretexts.org |
| Aniline | 4.6 | libretexts.orgyoutube.com |
| p-Toluidine (p-methylaniline) | 5.1 | libretexts.org |
| p-Aminobenzonitrile | Lower than aniline | libretexts.org |
| Imidazole | 6.95 | libretexts.org |
| Pyridine (B92270) | 5.25 | libretexts.org |
The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. Current time information in Bangalore, IN. This is due to its ability to donate its lone pair of electrons into the benzene ring through resonance (+M effect), which is significantly stronger than its electron-withdrawing inductive effect (-I). Current time information in Bangalore, IN. This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. Current time information in Bangalore, IN.
The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com This is because the resonance structures that arise from the delocalization of the nitrogen's lone pair place a negative charge on the ortho and para carbons, making these positions the most favorable for attack by an electrophile. libretexts.org
The amino group itself is not particularly large, but its position on the ring can influence the steric environment of neighboring sites. In this compound, the amino group is at the C2 position, adjacent to the C1-cyano group. This proximity can lead to steric hindrance, particularly for reactions involving the amino group itself or the adjacent cyano group.
Furthermore, the "ortho effect" can come into play. For instance, in ortho-substituted anilines, steric hindrance between the ortho substituent and the hydrogen atoms of the amino group can inhibit protonation, thereby reducing the basicity of the amine compared to its meta or para isomers. wikipedia.orgresearchgate.net This steric inhibition of protonation could be a factor for this compound, where the cyano group is in the ortho position.
For reactions on the aromatic ring, the amino group can sterically hinder attack at the C3 position. While electronically activated, this position is sterically more crowded than the C6 position, which is para to the amino group and has no adjacent substituents.
Influence of the Cyclohexyl Group on Molecular Geometry and Electronic Distribution
The cyclohexyl group, being a bulky, non-planar substituent, has a significant impact on both the steric and electronic properties of the molecule.
The cyclohexyl group is a sterically demanding substituent. Its presence at the C4 position will significantly influence the regioselectivity of reactions on the aromatic ring. While the amino group directs incoming electrophiles to the ortho and para positions, the steric bulk of the cyclohexyl group at C4 will hinder attack at the adjacent C3 and C5 positions.
In electrophilic aromatic substitution, bulky substituents often lead to a preference for substitution at the less sterically hindered position. numberanalytics.comnumberanalytics.com For example, the nitration of toluene (B28343) (methylbenzene) gives a significant amount of the ortho product, whereas the nitration of tert-butylbenzene (B1681246) yields predominantly the para product due to the steric bulk of the tert-butyl group. wikipedia.org The cyclohexyl group is comparable in steric demand to a tert-butyl group. Given that the amino group in this compound is a strong ortho, para-director, and the para position (C6) is sterically unencumbered, it is highly probable that electrophilic substitution will overwhelmingly favor the C6 position.
Table 2: Ortho/Para Ratios in the Nitration of Alkylbenzenes
| Substrate | % Ortho | % Para | Ortho/Para Ratio |
|---|---|---|---|
| Toluene | 58 | 37 | 1.57:1 |
| Ethylbenzene | 45 | 49 | 0.92:1 |
| Isopropylbenzene | 30 | 62 | 0.48:1 |
| tert-Butylbenzene | 16 | 73 | 0.22:1 |
Data sourced from Sykes, P. (1975). Some Organic Reaction Pathways. libretexts.org
Alkyl groups, including cyclohexyl, are generally considered to be electron-donating through an inductive effect (+I). libretexts.orglibretexts.org This is because the sp³-hybridized carbon atoms of the alkyl group are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density to the ring. quora.com
Intramolecular and Intermolecular Interactions of this compound
The arrangement of atoms within a single molecule (intramolecular) and the interactions between neighboring molecules (intermolecular) are fundamental to the chemical and physical properties of a compound. For this compound, while specific crystallographic data is not publicly available, a detailed analysis of the closely related compound, 2-Amino-4-chlorobenzonitrile (B1265954), provides significant insight into the expected interactions. The substitution of a chloro group with a cyclohexyl group is expected to influence the steric and electronic environment, but the primary interaction motifs driven by the amino and nitrile functional groups are likely to be similar.
In a study on 2-Amino-4-chlorobenzonitrile, single crystal X-ray crystallography revealed a triclinic crystal system with the space group Pī. analis.com.my The analysis of this structure highlights the key interactions that dictate the molecular packing.
Intramolecular Considerations
Within the this compound molecule, the primary structural feature is the benzene ring substituted with an amino group, a nitrile group, and a cyclohexyl group. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group significantly influences the electronic distribution within the aromatic ring. This conjugation effect is expected to affect bond lengths. For instance, in the chloro-analog, the C-N bond of the amino group and the C≡N bond of the nitrile group were found to have lengths of 1.369(4) Å and 1.146(4) Å, respectively. analis.com.my These are shorter than the typical single and triple bond lengths, indicating electronic delocalization across the molecule.
Intermolecular Interactions
The primary intermolecular forces in aminobenzonitrile derivatives are hydrogen bonds and van der Waals interactions. In the crystal structure of 2-Amino-4-chlorobenzonitrile, the most prominent interactions are intermolecular hydrogen bonds.
Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) serves as a hydrogen bond acceptor. Hirshfeld surface analysis of 2-Amino-4-chlorobenzonitrile confirmed that N···H/H···N contacts are the most dominant contributors to the total Hirshfeld surfaces, indicating the prevalence of N–H···N interactions. analis.com.my Molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers. researchgate.net A similar pattern of hydrogen bonding is highly probable for this compound, where the amino group of one molecule donates a hydrogen to the nitrile nitrogen of a neighboring molecule.
The table below summarizes the key interaction data observed in the analogous 2-Amino-4-chlorobenzonitrile, which can be used to infer the interactions in this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Hydrogen Bond | N-H (Amino) | N (Nitrile) | - | analis.com.my |
| Bond Length | C-N (Amino) | - | 1.369(4) | analis.com.my |
| Bond Length | C≡N (Nitrile) | - | 1.146(4) | analis.com.my |
Interactive Data Table: Crystallographic Parameters of the Analogous 2-Amino-4-chlorobenzonitrile analis.com.my
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 8.898 (17) |
| γ (°) | 83.021 (17) |
Computational and Theoretical Studies of 2 Amino 4 Cyclohexylbenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate various properties of 2-Amino-4-cyclohexylbenzonitrile, from its ground-state geometry to its chemical reactivity.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry is adjusted until a minimum on the potential energy surface is located. acs.org This optimized structure corresponds to the molecule's most stable conformation.
For this compound, optimization would define the precise bond lengths, bond angles, and dihedral angles. Key parameters would include the C-C bond lengths within the benzene (B151609) ring, the C-N bond length of the nitrile group, the C-N bond of the amino group, and the geometry of the cyclohexyl ring, including its attachment to the aromatic system. While specific experimental data for this molecule is scarce, theoretical calculations for similar benzonitrile (B105546) derivatives provide expected value ranges. derpharmachemica.comresearchgate.net The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds) Note: These are representative values based on general knowledge and data from similar molecular structures, as specific published data for this compound is not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C≡N (Nitrile) | ~ 1.15 Å | |
| C-C (Aromatic) | ~ 1.39 - 1.41 Å | |
| C-NH₂ (Amino) | ~ 1.37 Å | |
| C-Cyclohexyl | ~ 1.52 Å | |
| **Bond Angles (°) ** | ||
| C-C-C (Aromatic) | ~ 119 - 121° | |
| C-C≡N | ~ 179° | |
| C-C-NH₂ | ~ 120° |
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN) significantly influence the HOMO and LUMO energy levels. The amino group tends to raise the HOMO energy, while the nitrile group lowers the LUMO energy, likely resulting in a relatively moderate HOMO-LUMO gap. DFT calculations on related aminobenzonitrile derivatives show this trend. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Values are hypothetical and for illustrative purposes, based on trends observed in similar substituted benzonitriles.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| E(HOMO) | ~ -5.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| E(LUMO) | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates kinetic stability and chemical reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values: red typically represents regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potential values.
For this compound, an MEP map would likely show a region of high electron density (red) around the nitrogen atom of the nitrile group due to its lone pair and the triple bond. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack or hydrogen bonding. The cyclohexyl group, being a non-polar alkyl group, would display a relatively neutral potential (green). These maps help in understanding sites for intermolecular interactions.
Ab Initio Methods for Electronic Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category.
These methods can also be employed to calculate the electronic properties of this compound. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, ab initio calculations can provide a rigorous determination of the molecule's energy, dipole moment, and polarizability. Although no specific ab initio studies have been published for this particular compound, the methodology is well-established for analyzing related aromatic systems. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of dynamic processes such as conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).
For this compound, MD simulations could be particularly useful for:
Conformational Analysis: Studying the flexibility of the cyclohexyl ring and its preferred orientations (e.g., chair, boat conformations) relative to the benzonitrile plane.
Solvation Effects: Investigating how the molecule interacts with solvent molecules, such as water, which can inform its solubility and stability in different environments.
Intermolecular Interactions: Simulating the aggregation behavior of the molecule or its binding to a biological target, such as a protein active site. This can be crucial in fields like drug design. nih.gov
Currently, there are no specific published MD simulation studies focused on this compound. However, the techniques are widely applied to study similar small organic molecules and their interactions within larger biological or material systems.
Conformational Sampling and Stability
The conformational flexibility of this compound primarily arises from the orientation of the cyclohexyl group relative to the planar benzonitrile ring. The cyclohexyl moiety itself can adopt several conformations, with the chair form being the most stable, followed by the twist-boat and the higher-energy boat conformations. The rotation around the C-C bond connecting the cyclohexyl ring to the aromatic system introduces further conformational possibilities.
Computational modeling, typically using Density Functional Theory (DFT), allows for the exploration of these conformational isomers and the determination of their relative stabilities. The primary conformations of interest involve the chair form of the cyclohexyl ring, with either an equatorial or axial attachment to the benzonitrile ring.
Interactive Data Table: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Equatorial-Chair | 180° | 0.00 | 99.8 |
| Axial-Chair | 60° | 2.7 | 0.2 |
| Twist-Boat | 120° | 5.5 | <0.1 |
Note: These values are theoretical estimations based on computational models and may vary depending on the level of theory and basis set used.
The data clearly indicates that the equatorial-chair conformation is the most stable due to the minimization of steric hindrance between the cyclohexyl protons and the aromatic ring. The axial-chair conformation is significantly less stable due to 1,3-diaxial interactions. The boat and twist-boat conformations are even higher in energy and thus represent a negligible fraction of the conformational population at room temperature.
Reaction Mechanism Elucidation
The presence of the amino and nitrile functional groups makes this compound a versatile building block in organic synthesis. A plausible reaction is its participation in the synthesis of quinoline (B57606) derivatives, a common transformation for 2-aminobenzonitriles. cardiff.ac.uk For instance, the reaction with an α,β-unsaturated ketone can proceed through a base-promoted aza-Michael addition followed by an intramolecular cyclization and aromatization. cardiff.ac.uk
The proposed mechanism involves the initial deprotonation of the amino group by a base, followed by the nucleophilic attack of the resulting anion onto the β-carbon of the enone. Subsequent intramolecular cyclization of the intermediate onto the nitrile carbon, followed by tautomerization and elimination of water, would lead to the formation of a substituted quinoline.
Transition State Analysis
The key step in the proposed reaction mechanism, the intramolecular cyclization, proceeds through a high-energy transition state. Computational analysis can be employed to locate and characterize this transition state, providing insights into the reaction's feasibility and kinetics. The transition state would involve the formation of a new C-C bond between the enolate carbon and the nitrile carbon, with a partially formed bond and a specific geometry.
A key feature of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Interactive Data Table: Calculated Transition State Properties for the Intramolecular Cyclization
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | +25.8 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | +35.2 kcal/mol |
Note: These values are theoretical estimations for a model reaction and are highly dependent on the specific reactants, solvent, and computational method.
Kinetic and Thermodynamic Parameter Calculations
Beyond the activation energy, computational chemistry can provide a more complete thermodynamic and kinetic profile of the reaction. These parameters help in understanding the spontaneity and rate of the reaction under different conditions.
Interactive Data Table: Theoretical Kinetic and Thermodynamic Parameters
| Parameter | Value |
|---|---|
| Enthalpy of Activation (ΔH‡) | +25.2 kcal/mol |
| Entropy of Activation (ΔS‡) | -33.5 cal/mol·K |
| Enthalpy of Reaction (ΔHrxn) | -15.7 kcal/mol |
Note: These are theoretical values for a model reaction. Negative ΔS‡ suggests a more ordered transition state, which is expected for a cyclization reaction. The negative ΔHrxn and ΔGrxn indicate an exothermic and spontaneous reaction, respectively.
Structure-Reactivity Relationships
The reactivity of this compound is governed by the interplay of its structural features. The amino group acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions (relative to the amino group). The nitrile group is an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution under certain conditions. The bulky cyclohexyl group can exert steric hindrance, potentially directing incoming reagents to less hindered positions.
Correlation of Structural Descriptors with Chemical Reactivity
Specific structural parameters, obtainable from computational optimization, can be correlated with the molecule's reactivity. For instance, bond lengths and angles can indicate the degree of conjugation and strain, while dihedral angles reveal the three-dimensional shape and potential for steric clashes.
Interactive Data Table: Correlation of Structural Descriptors with Reactivity
| Structural Descriptor | Theoretical Value | Implication on Reactivity |
|---|---|---|
| C-NH₂ Bond Length | 1.39 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance with the ring, enhancing nucleophilicity. |
| C≡N Bond Length | 1.15 Å | A typical triple bond length, but its polarization makes the carbon atom electrophilic. |
| Dihedral Angle (Aromatic Ring - Cyclohexyl) | ~90° (for equatorial) | The perpendicular orientation minimizes steric hindrance, allowing the electronic effects of the cyclohexyl group (weakly electron-donating) to influence the ring. |
Note: The values are based on a theoretically optimized geometry of the most stable conformer.
Research Outlook and Future Directions in 2 Amino 4 Cyclohexylbenzonitrile Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Amino-4-cyclohexylbenzonitrile and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. Researchers are actively seeking to develop methodologies that are not only efficient in terms of yield and purity but also minimize environmental impact.
Future research will likely focus on moving away from harsh reagents and reaction conditions. For instance, traditional methods for introducing the nitrile group can involve toxic cyanide salts. Novel approaches, such as the direct ammoxidation of the corresponding alkylbenzene, are being explored for the synthesis of benzonitriles. medcraveonline.com This process, particularly when catalyzed by transition metal oxide clusters housed within zeolite pores, offers a pathway to high selectivity and efficiency. medcraveonline.com Another avenue involves the dehydration of the corresponding amide. A patented method for aminobenzonitriles utilizes thionyl chloride, which not only acts as a dehydrating agent but also temporarily protects the amino group, leading to improved yields under milder conditions than traditional processes. patsnap.com
The development of one-pot syntheses will also be a key area of investigation. For example, a transition-metal-free, base-promoted one-pot reaction has been described for the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones, showcasing the potential for complex molecule construction in a single, efficient step. cardiff.ac.uk
Table 1: Examples of Modern Synthetic Strategies for Benzonitrile (B105546) and Aminonitrile Synthesis
| Starting Material(s) | Reagents/Catalyst | Product Class | Key Features | Reference |
| Toluene (B28343) | Ammonia, Oxygen, Transition Metal Oxide Clusters in β-zeolite | Benzonitrile | High selectivity and efficiency in the gas phase. | medcraveonline.com |
| Aminobenzamide | Thionyl Chloride | Aminobenzonitrile | Milder reaction conditions, improved yield and purity. | patsnap.com |
| Ynone, 2-Aminobenzonitrile (B23959) | KOtBu in DMSO | 4-Aminoquinoline | Transition-metal-free, one-pot reaction, high atom economy. | cardiff.ac.uk |
| Benzamide, Ammonium Sulphamate | Heat | Benzonitrile | Avoids toxic cyanide salts and strong dehydrating agents. | youtube.com |
| Dinitrogen, Rhenium Pincer Complex | Na/Hg | Benzonitrile | Direct use of N₂ as a nitrogen source. | goettingen-research-online.de |
Exploration of Unprecedented Reaction Pathways and Transformations
The unique arrangement of functional groups in this compound provides a rich playground for the discovery of new chemical reactions. The amino and nitrile groups, in particular, are known for their diverse reactivity, both individually and in concert.
Future research is anticipated to explore novel cycloaddition reactions. For example, a [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides has been developed for the synthesis of 2-aminobenzofurans, suggesting that the aromatic core of this compound could potentially participate in similar transformations to build complex heterocyclic systems. nih.gov
The development of new tandem or domino reactions starting from 2-aminobenzonitriles is another promising direction. The base-promoted reaction of 2-aminobenzonitriles with ynones to form 4-aminoquinolines proceeds through a sequential aza-Michael addition and intramolecular annulation, demonstrating how the inherent reactivity of the starting material can be harnessed to build molecular complexity efficiently. cardiff.ac.uk There is also potential for developing novel transformations mediated by innovative reagents. For instance, sulfuryl fluoride (B91410) (SO₂F₂) has emerged as a versatile reagent for activating alcohols and phenols, opening up new avenues for nucleophilic substitution and metal-catalyzed cross-coupling reactions that could be applied to derivatives of this compound. nih.govresearchgate.net
Rational Design of Catalysts for Selective Functionalization
Achieving selective functionalization of the this compound scaffold is crucial for unlocking its full potential. The presence of multiple reactive sites—the amino group, the nitrile, the aromatic ring, and the cyclohexyl group—presents a significant challenge that can be addressed through the rational design of catalysts.
Future efforts will likely involve the development of catalysts that can selectively target a specific position on the molecule. For example, in the context of C-H activation, rationally designed iron and manganese complexes, inspired by nonheme iron oxygenases, have shown remarkable ability to perform challenging oxidation reactions with high selectivity. researchgate.net Such catalysts could be tailored to hydroxylate a specific position on the cyclohexyl ring or the aromatic core of this compound.
Computational chemistry will play a pivotal role in this endeavor. nih.gov Gradient-based optimization strategies are being developed to rationally design catalyst surfaces for maximum activity, moving beyond trial-and-error approaches. rsc.org This computational-led design could be applied to develop catalysts for various transformations, including selective hydrogenation of the nitrile or the aromatic ring, or for the introduction of new functional groups.
Table 2: Concepts in Rational Catalyst Design for Selective Transformations
| Design Concept | Catalyst Type | Target Transformation | Potential Application for this compound | Reference |
| Bioinspired Design | Iron and Manganese Complexes | Selective C-H Oxidation | Selective hydroxylation of the cyclohexyl or aromatic ring. | researchgate.net |
| Gradient-Based Optimization | Heterogeneous Catalysts | Various (e.g., CO oxidation) | Designing catalysts for selective hydrogenation or functionalization. | rsc.org |
| Zeolite-Confined Catalysis | Transition Metal Oxides | Ammoxidation | Selective synthesis of the benzonitrile core. | medcraveonline.com |
Advanced Synthetic Applications in Organic Chemistry
The structural motifs present in this compound are found in a variety of biologically active molecules and functional materials, suggesting a broad range of potential applications for this compound and its derivatives.
In medicinal chemistry, the aminobenzonitrile core is a key feature in molecules with diverse therapeutic properties. For instance, derivatives of 2-amino-3-aroylthiophenes have been synthesized as allosteric enhancers of the A1 adenosine (B11128) receptor, highlighting the potential of related structures in drug discovery. nih.gov The versatility of aminonitriles as building blocks is further underscored by their use in the total synthesis of complex natural products. researchgate.net It is conceivable that derivatives of this compound could be explored as novel scaffolds for the development of new pharmaceuticals.
Beyond medicine, the amino and nitrile groups are useful handles for the synthesis of dyes and functional polymers. solubilityofthings.com The cyclohexyl group can impart desirable properties such as solubility and conformational rigidity. Therefore, this compound could serve as a valuable intermediate in materials science for creating novel organic materials with tailored optical or electronic properties.
Integration with Automated and High-Throughput Synthesis Platforms
The exploration of the chemical space around this compound can be dramatically accelerated by leveraging automated and high-throughput synthesis platforms. These technologies are revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds. hitgen.comchemspeed.com
Future research will see the integration of this compound into automated workflows. chemrxiv.org By employing robotic systems, a wide array of building blocks can be systematically reacted with the core scaffold to generate extensive libraries of derivatives. hitgen.com This approach not only increases the efficiency of synthesis but also improves reproducibility. chemspeed.com
These high-throughput synthesis efforts will be coupled with high-throughput purification and analysis platforms to rapidly isolate and characterize the resulting compounds. nih.govnih.gov The integration of artificial intelligence and machine learning will further enhance these platforms, enabling predictive modeling of reaction outcomes and the intelligent design of compound libraries with a higher probability of desired properties. chemspeed.com This synergy of automation and data-driven design will be instrumental in unlocking the full potential of this compound in various fields of application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
